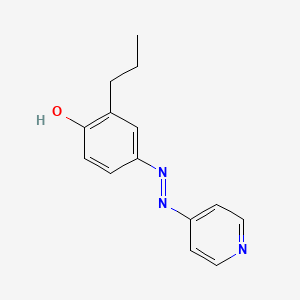

2-Propyl-4-(4-pyridylazo)phenol

Descripción general

Descripción

2-Propyl-4-(4-pyridylazo)phenol is a useful research compound. Its molecular formula is C14H15N3O and its molecular weight is 241.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis Bioquímico

Biochemical Properties

2-Propyl-4-(4-pyridylazo)phenol plays a significant role in biochemical reactions, particularly in the context of enzyme assays and protein interactions. This compound is known to interact with enzymes such as peroxidases and oxidases, where it acts as a chromogenic substrate. The azo group in this compound undergoes reduction or oxidation, leading to a color change that can be quantitatively measured. This interaction is crucial for detecting and quantifying enzyme activity in various biochemical assays .

Cellular Effects

This compound has been observed to influence cellular processes in several ways. It can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. Additionally, this compound has been shown to modulate gene expression by influencing transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can alter metabolic fluxes by interacting with key metabolic enzymes, thereby affecting the overall metabolic state of the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The azo group in the compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation. This interaction can result in changes in enzyme conformation and activity, ultimately affecting cellular functions. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light or extreme pH conditions can lead to its degradation. Over time, the degradation products of this compound may exhibit different biochemical properties, potentially affecting the outcomes of long-term experiments. In both in vitro and in vivo studies, it is essential to consider the temporal stability of this compound to ensure accurate and reproducible results .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. It is crucial to determine the threshold dose that balances the desired biochemical effects with minimal toxicity to ensure the safety and efficacy of this compound in animal studies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its intracellular accumulation. Additionally, this compound can bind to cytoplasmic and nuclear proteins, influencing its localization and distribution within the cell. These interactions are critical for understanding the cellular dynamics and bioavailability of this compound .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its binding interactions and post-translational modifications. The subcellular localization of this compound can affect its activity and function, making it essential to study its distribution within the cell to understand its biochemical effects fully .

Actividad Biológica

2-Propyl-4-(4-pyridylazo)phenol, commonly referred to as "PAP," is a synthetic compound known for its diverse biological activities. This article provides a comprehensive analysis of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an azo group (-N=N-) linked to a phenolic structure, which is critical for its biological interactions. The presence of the pyridyl group enhances its solubility and reactivity in biological systems.

Chemical Structure

- Molecular Formula : CHNO

- Molecular Weight : 246.28 g/mol

Antioxidant Properties

PAP exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress in cells. Studies have shown that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Antimicrobial Effects

Research indicates that PAP has antimicrobial properties against various pathogens. Its efficacy has been evaluated against bacteria such as E. coli and Staphylococcus aureus, demonstrating a notable inhibition of bacterial growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Anticancer Activity

PAP has shown promise in cancer research, particularly in inhibiting the proliferation of cancer cells. In vitro studies have demonstrated that PAP can induce apoptosis in various cancer cell lines.

Case Study: Breast Cancer

In a study involving breast cancer cell lines, treatment with PAP resulted in a dose-dependent decrease in cell viability, with IC values ranging from 25 to 50 µM depending on the specific cell line used.

The biological activity of PAP is attributed to several mechanisms:

- Free Radical Scavenging : By donating hydrogen atoms to free radicals, PAP neutralizes their harmful effects.

- Enzyme Inhibition : PAP inhibits key enzymes involved in cancer cell proliferation and survival.

- Cell Cycle Arrest : Studies suggest that PAP can induce cell cycle arrest at the G1 phase, preventing further division of cancerous cells.

Research Findings

A variety of studies have explored the biological activity of PAP, contributing to its profile as a multifunctional compound.

Study Highlights

- A study published in the Journal of Medicinal Chemistry highlighted PAP's potential as an anticancer agent by demonstrating its ability to inhibit tumor growth in xenograft models .

- Another investigation focused on the compound's antioxidant capabilities, revealing that it significantly reduced oxidative stress markers in treated cells .

Aplicaciones Científicas De Investigación

Biochemical Applications

Enzyme Assays and Protein Interactions

This compound is utilized as a chromogenic substrate in enzyme assays, particularly for peroxidases and oxidases. The azo group undergoes redox reactions, causing a measurable color change that is proportional to enzyme activity. This property is essential for quantifying enzyme activities in various biochemical assays.

Cellular Effects

Research indicates that 2-Propyl-4-(4-pyridylazo)phenol can influence cellular signaling pathways and gene expression. It interacts with specific receptors and enzymes, potentially altering metabolic fluxes by modulating key metabolic enzymes.

Analytical Chemistry

Metal Complexation

The compound exhibits significant metal complexing properties, making it valuable in analytical chemistry for determining trace metals. It forms stable complexes with transition metals like copper, iron, and nickel, facilitating their detection through spectrophotometric methods .

Spectrophotometric Reagents

As a spectrophotometric reagent, it is employed in the quantitative determination of metals. Its high sensitivity allows for accurate measurements even at low concentrations, making it suitable for clinical and environmental analyses .

Environmental Monitoring

Trace Metal Determination

this compound is effective in environmental applications for detecting heavy metal impurities in commercial products. Its ability to form water-soluble metal chelates aids in concentrating trace metals from solutions, which is crucial for environmental monitoring .

Catalysis

Catalytic Applications

Recent studies have highlighted the use of this compound in catalytic processes. For example, its incorporation into salenCo(III) complexes has shown enhanced catalytic efficiency in copolymerization reactions involving carbon dioxide and propylene oxide . The presence of this compound significantly improves the performance of catalysts compared to those without it.

Case Studies

Propiedades

IUPAC Name |

2-propyl-4-(pyridin-4-yldiazenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-2-3-11-10-13(4-5-14(11)18)17-16-12-6-8-15-9-7-12/h4-10,18H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXGFZXXADBYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1)N=NC2=CC=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659947 | |

| Record name | 2-Propyl-4-[2-(pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253124-08-2 | |

| Record name | 2-Propyl-4-[2-(pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.